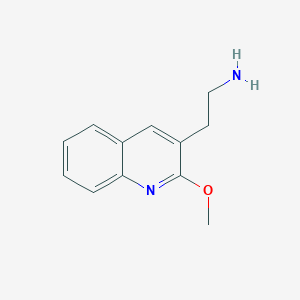

2-(2-Methoxyquinolin-3-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Methoxyquinolin-3-yl)ethanamine is a chemical compound with the molecular weight of 202.26 . Its IUPAC name is 2-(2-methoxy-3-quinolinyl)ethanamine . The compound is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyquinolin-3-yl)ethanamine is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains an ethanamine group attached to the quinoline nucleus .Wissenschaftliche Forschungsanwendungen

Drug Discovery and Medicinal Chemistry

2-(2-Methoxyquinolin-3-yl)ethanamine: is a quinoline derivative, a class of compounds known for their significance in medicinal chemistry. Quinolines are integral scaffolds in drug discovery due to their structural versatility and biological activity . This compound, with its methoxy group and ethanamine side chain, may serve as a precursor or intermediate in synthesizing potential therapeutic agents. Its structure could be manipulated to create novel compounds with enhanced pharmacological properties.

Synthesis of Biologically Active Molecules

The compound’s inherent structure allows for various chemical reactions, making it a valuable starting material for synthesizing biologically active molecules . It can undergo reactions such as alkylation, acylation, and nucleophilic substitution, which are fundamental in constructing complex molecules with potential biological activities.

Material Science

In material science, 2-(2-Methoxyquinolin-3-yl)ethanamine could be explored for creating organic compounds with specific optical properties. Quinoline derivatives are known to exhibit fluorescence, which can be utilized in developing materials for optoelectronic devices .

Chemical Synthesis

This compound can be used in various chemical synthesis protocols, including transition metal-catalyzed reactions and green chemistry approaches . These methods aim to construct quinoline scaffolds efficiently and sustainably, minimizing environmental impact.

Analytical Chemistry

Quinoline derivatives can serve as analytical reagents due to their ability to form complexes with metals and other substances . 2-(2-Methoxyquinolin-3-yl)ethanamine might be used in developing new reagents for detecting or quantifying specific ions or molecules in complex mixtures.

Pharmacological Research

Research into the pharmacological effects of quinoline derivatives is ongoing. This compound could be investigated for its potential effects on various biological pathways, contributing to the understanding of disease mechanisms and the development of new treatments .

Eigenschaften

IUPAC Name |

2-(2-methoxyquinolin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-12-10(6-7-13)8-9-4-2-3-5-11(9)14-12/h2-5,8H,6-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFARTORFJCVDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyquinolin-3-yl)ethanamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,4-Dimethylphenyl)sulfonyl]-5-[4-(2-furoyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2858770.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)

![N-(2-fluorophenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2858776.png)

![2-(Difluoromethoxy)-1-{octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-one](/img/structure/B2858782.png)

![4-(Benzotriazol-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2858785.png)

![1-methyl-N-[(E)-2-phenylethenyl]sulfonylpyrazole-4-carboxamide](/img/structure/B2858787.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)